molecular formula C34H66NaO10P B15124750 Sodium dimyristoylphosphatidylglycerol

Sodium dimyristoylphosphatidylglycerol

Cat. No.: B15124750
M. Wt: 688.8 g/mol
InChI Key: QLNOOKSBAYIHQI-UHFFFAOYSA-M
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Description

Sodium dimyristoylphosphatidylglycerol is a synthetic phospholipid commonly used in scientific research and pharmaceutical applications. It is known for its ability to form micelles and liposomes, which are essential for drug delivery systems. This compound is particularly valued for its role in solubilizing lipophilic drugs, enhancing their bioavailability and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dimyristoylphosphatidylglycerol can be synthesized through the esterification of glycerol with myristic acid, followed by the phosphorylation of the resulting diglyceride with phosphoric acid.

Industrial Production Methods: Industrial production typically involves large-scale esterification and phosphorylation processes, followed by purification steps such as crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium dimyristoylphosphatidylglycerol primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions where the sodium ion is replaced by other cations .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sodium dimyristoylphosphatidylglycerol exerts its effects by forming micelles and liposomes. These structures encapsulate lipophilic drugs, increasing their solubility in aqueous environments. The hydrophilic outer layer of the micelles interacts with the aqueous environment, while the hydrophobic core contains the drug, facilitating its transport and delivery to target sites .

Comparison with Similar Compounds

  • Sodium dilauroylphosphatidylglycerol
  • Sodium dipalmitoylphosphatidylglycerol
  • Sodium distearoylphosphatidylglycerol

Comparison: Sodium dimyristoylphosphatidylglycerol is unique due to its specific fatty acid composition (myristic acid), which influences its phase transition temperature and micelle formation properties. Compared to other similar compounds, it offers a balance between fluidity and stability, making it suitable for various applications in drug delivery and membrane studies .

Properties

Molecular Formula

C34H66NaO10P

Molecular Weight

688.8 g/mol

IUPAC Name

sodium;2,3-dihydroxypropyl 2,3-di(tetradecanoyloxy)propyl phosphate

InChI

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1

InChI Key

QLNOOKSBAYIHQI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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